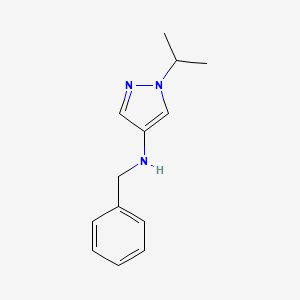
N-benzyl-1-(propan-2-yl)-1H-pyrazol-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-benzyl-1-(propan-2-yl)-1H-pyrazol-4-amine: is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a benzyl group attached to the nitrogen atom at position 1 and an isopropyl group attached to the nitrogen atom at position 2.
准备方法
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N-benzyl-1-(propan-2-yl)-1H-pyrazol-4-amine typically begins with the preparation of the pyrazole ring. This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Benzylation: The next step involves the benzylation of the pyrazole ring. This can be done by reacting the pyrazole with benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Isopropylation: The final step is the introduction of the isopropyl group. This can be achieved by reacting the benzylated pyrazole with isopropyl bromide in the presence of a base.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
化学反应分析
Types of Reactions:
Oxidation: N-benzyl-1-(propan-2-yl)-1H-pyrazol-4-amine can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the benzyl or isopropyl groups can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products:
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted pyrazole derivatives with different functional groups replacing the benzyl or isopropyl groups.
科学研究应用
Chemistry:
Catalysis: N-benzyl-1-(propan-2-yl)-1H-pyrazol-4-amine can be used as a ligand in catalytic reactions, particularly in transition metal-catalyzed processes.
Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition: The compound has been studied for its potential to inhibit certain enzymes, making it a candidate for drug development.
Biological Probes: It can be used as a probe to study biological pathways and mechanisms.
Medicine:
Drug Development: Due to its potential enzyme inhibition properties, it is being explored as a lead compound for the development of new pharmaceuticals.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties.
作用机制
The mechanism of action of N-benzyl-1-(propan-2-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biological pathway in which the enzyme is involved. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
N-benzyl-1-(propan-2-yl)-1H-pyrazol-3-amine: Similar structure but with the isopropyl group at position 3.
N-benzyl-1-(propan-2-yl)-1H-pyrazol-5-amine: Similar structure but with the isopropyl group at position 5.
N-benzyl-1-(methyl)-1H-pyrazol-4-amine: Similar structure but with a methyl group instead of an isopropyl group.
Uniqueness: N-benzyl-1-(propan-2-yl)-1H-pyrazol-4-amine is unique due to the specific positioning of the benzyl and isopropyl groups on the pyrazole ring. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
属性
分子式 |
C13H17N3 |
|---|---|
分子量 |
215.29 g/mol |
IUPAC 名称 |
N-benzyl-1-propan-2-ylpyrazol-4-amine |
InChI |
InChI=1S/C13H17N3/c1-11(2)16-10-13(9-15-16)14-8-12-6-4-3-5-7-12/h3-7,9-11,14H,8H2,1-2H3 |
InChI 键 |
DTJITMQJQZHGTK-UHFFFAOYSA-N |
规范 SMILES |
CC(C)N1C=C(C=N1)NCC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



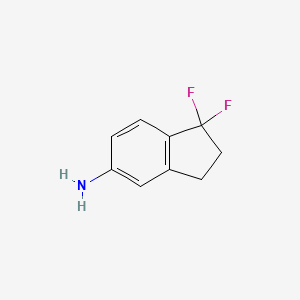
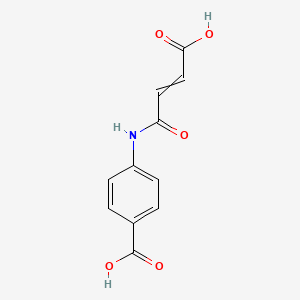
![N-[(4-fluorophenyl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11727660.png)
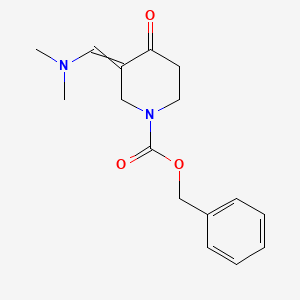

![N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine](/img/structure/B11727685.png)
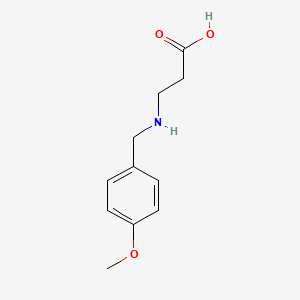


![N-{[4-(benzylsulfanyl)-3-nitrophenyl]methylidene}hydroxylamine](/img/structure/B11727708.png)
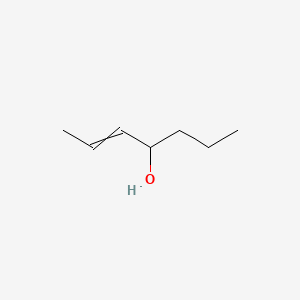
![2-(Aminomethyl)oxazolo[4,5-c]pyridine](/img/structure/B11727714.png)
![(E)-N-[(3-bromo-4-fluorophenyl)methylidene]hydroxylamine](/img/structure/B11727732.png)
